LogP and PSA Comparison
The target compound exhibits a computed LogP of 1.95 and a topological polar surface area (TPSA) of 63.93 Ų . In comparison, 4-amino-7-azaindole (CAS 74420-00-1) has a LogP of 1.73 and a TPSA of 54.7 Ų, while 5-methoxy-7-azaindole (CAS 183208-36-8) has a molecular weight of 148.16 g/mol (lacking the C-4 amino group, with an accordingly lower TPSA) . The 5-methoxy group on the target compound increases LogP by approximately 0.22 units relative to 4-amino-7-azaindole, while the 4-amino group adds approximately 9.2 Ų of polar surface area relative to the core 7-azaindole scaffold. This dual substitution places the target compound in a distinct physicochemical space, balancing lipophilicity for membrane permeability with polarity for solubility .
| Evidence Dimension | Predicted LogP and TPSA (physicochemical property comparison) |
|---|---|
| Target Compound Data | LogP = 1.95; TPSA = 63.93 Ų; MW = 163.18 g/mol |
| Comparator Or Baseline | 4-Amino-7-azaindole: LogP = 1.73; TPSA = 54.7 Ų; MW = 133.15 g/mol |
| Quantified Difference | ΔLogP ≈ +0.22; ΔTPSA ≈ +9.2 Ų |
| Conditions | Computed values (ChemSrc, BOC Sciences database; predicted properties) |
Why This Matters
These differences in LogP and TPSA directly influence compound solubility, permeability, and promiscuity risk; the target compound's higher TPSA may reduce off-target membrane partitioning relative to compounds with lower PSA, which is relevant for fragment-to-lead optimization decisions.
